Triclabendazole sulfoxide

Pharmacokinetics Veterinary Parasitology Ruminant Absorption

Triclabendazole sulfoxide (TCBZ-SO) is the principal circulating pharmacologically active species responsible for fasciocidal activity. The parent compound triclabendazole is rapidly metabolized; human plasma levels of the sulfoxide reach 38.6 μM vs. only 1.16 μM for the parent—a 30‑fold difference. The sulfone metabolite is inactive. Generic substitution is therefore scientifically invalid. TCBZ-SO is the mandatory analyte for pharmacokinetic studies, ABCG2/BCRP inhibition assays, regulatory residue monitoring (Codex/EU/Japan MRLs), and enantioselective investigations. Procure this metabolite directly to ensure bioanalytical validity and regulatory compliance.

Molecular Formula C14H9Cl3N2O2S
Molecular Weight 375.7 g/mol
CAS No. 100648-13-3
Cat. No. B122004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclabendazole sulfoxide
CAS100648-13-3
Synonyms6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
TCBZ-SX
triclabendazole sulfoxide
Molecular FormulaC14H9Cl3N2O2S
Molecular Weight375.7 g/mol
Structural Identifiers
SMILESCS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
InChIKeyGABQPFWIQFRJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclabendazole Sulfoxide (CAS 100648-13-3): Primary Bioactive Metabolite for Fasciola hepatica Research and Analytical Quantification


Triclabendazole sulfoxide (TCBZ-SO) is the primary plasma metabolite of the benzimidazole anthelmintic triclabendazole . Following oral administration, the parent compound undergoes rapid hepatic oxidation to its sulfoxide form, which is the principal circulating pharmacologically active species responsible for fasciocidal activity [1]. TCBZ-SO exhibits a distinct pharmacokinetic profile in ruminants characterized by zero-order absorption kinetics due to a rumen reservoir effect [1], and reaches peak plasma concentrations approximately 3-4 hours post-administration in non-ruminant models . The compound also inhibits the membrane transporter ABCG2/BCRP, a property with implications for drug-drug interaction studies .

Why Generic Substitution Fails: Triclabendazole Sulfoxide as a Non-Interchangeable Analytical and Pharmacological Standard


Generic substitution of triclabendazole sulfoxide with the parent compound triclabendazole or the downstream metabolite triclabendazole sulfone is scientifically unsupportable. The parent compound is rapidly and extensively metabolized, with human plasma concentrations of triclabendazole sulfoxide reaching 38.6 μM compared to only 1.16 μM for triclabendazole itself—a difference of approximately 30-fold [1]. Furthermore, the sulfone metabolite is pharmacologically inactive, rendering it unsuitable for bioactivity or efficacy studies [2]. Therefore, any study investigating the mechanism of action, pharmacokinetics, or analytical method development for triclabendazole requires the sulfoxide metabolite as the primary analyte.

Quantitative Differentiation of Triclabendazole Sulfoxide: Direct Comparative Data Against Structural Analogs


Zero-Order vs. First-Order Absorption Kinetics: Triclabendazole Sulfoxide vs. Triclabendazole Sulfone in Ruminants

A comparative pharmacokinetic study in cattle and sheep revealed fundamentally distinct absorption mechanisms between triclabendazole sulfoxide (TCBZ-SO) and triclabendazole sulfone (TCBZ-SO₂). The active metabolite TCBZ-SO exhibits zero-order absorption kinetics, reflecting a constant-rate entry from the rumen reservoir, while the inactive sulfone follows conventional first-order processes [1]. This kinetic distinction is critical for understanding the sustained bioavailability of the active metabolite in target species.

Pharmacokinetics Veterinary Parasitology Ruminant Absorption

Comparative Embryotoxicity: Triclabendazole Sulfoxide vs. Albendazole Sulfoxide in Developmental Models

In a comparative developmental toxicity assessment, triclabendazole sulfoxide (TCBZ-SO) demonstrated substantially lower potency than albendazole sulfoxide (ABZ-SO) in inducing dysmorphogenic effects. Triclabendazole was between 10 and 250 times less potent than albendazole depending on the model system, and no teratogenic potential was observed for TCBZ-SO at clinically relevant concentrations [1]. The lowest observed adverse effect concentration for embryolethality was 10 μM for TCBZ-SO in both rodent and zebrafish embryos [1].

Developmental Toxicology Embryotoxicity Zebrafish Model

Human Plasma Concentration Differential: Triclabendazole Sulfoxide vs. Parent Compound

Following oral administration of triclabendazole at the recommended human therapeutic dose (10 mg/kg), the primary circulating species is triclabendazole sulfoxide. Maximum plasma concentrations of TCBZ-SO reach 38.6 μM, whereas the parent triclabendazole achieves only 1.16 μM—a difference of approximately 30-fold [1]. This quantitative disparity establishes TCBZ-SO as the unequivocal primary analyte for any human pharmacokinetic or pharmacodynamic study involving triclabendazole therapy.

Clinical Pharmacokinetics Bioavailability Human Pharmacology

LC-MS/MS Analytical Method Validation: Quantification Performance for Triclabendazole Sulfoxide in Complex Matrices

A validated LC-MS/MS method for the determination of triclabendazole and its principal metabolites (including triclabendazole sulfoxide, triclabendazole sulfone, and keto-triclabendazole) in bovine tissues achieved a limit of quantification (LOQ) of 0.01 mg/kg, with recoveries ranging from 81% to 102% and precision below 10% for all target compounds [1]. The method employs oxidation of all species to keto-triclabendazole as a marker residue, enabling total residue quantification in compliance with Codex Alimentarius, EU, and Japanese MRLs [1].

Bioanalytical Chemistry LC-MS/MS Residue Analysis

Chiral Separation Capability: Enantiomeric Resolution of Triclabendazole Sulfoxide

Triclabendazole sulfoxide possesses a chiral sulfoxide center, and direct HPLC separation of its enantiomers has been achieved using polysaccharide-based chiral stationary phases. Both Chiralpak AS-H and Chiralpak IF-3 phases enabled baseline resolution of TCBZ-SO enantiomers [1]. This chiral resolution capability is a unique feature of the sulfoxide metabolite—neither the parent thioether nor the sulfone possesses a chiral sulfur center.

Chiral Chromatography Enantiomer Separation Analytical Chemistry

Relative Potency in Tubulin Binding: Triclabendazole Sulfoxide vs. Albendazole Metabolites

In colchicine-binding inhibition assays using Fasciola hepatica homogenate preparations, the relative potency of benzimidazole compounds was established as sulfoxide (SX) > parent albendazole (ABZ) > sulfone (SO) [1]. While this study evaluated albendazole metabolites, the class-level inference supports the general principle that benzimidazole sulfoxides exhibit greater tubulin-binding potency than their corresponding parent compounds or sulfones [1].

Mechanism of Action Tubulin Binding Benzimidazole Pharmacology

Optimal Research and Industrial Applications for Triclabendazole Sulfoxide Based on Validated Evidence


Pharmacokinetic Modeling in Ruminant Species

TCBZ-SO is the essential analyte for pharmacokinetic studies in cattle and sheep. Its unique zero-order absorption kinetics, driven by the rumen reservoir effect, necessitate the use of the sulfoxide metabolite as the primary quantitative target [4]. Studies involving ivermectin co-administration or cytochrome P450 modulation should prioritize TCBZ-SO quantification to accurately assess drug-drug interactions [4].

Developmental Toxicology and Reproductive Safety Assessment

For studies evaluating embryotoxicity or teratogenicity of benzimidazole anthelmintics, TCBZ-SO serves as a critical comparator. Its demonstrated 10-250× lower dysmorphogenic potency relative to albendazole [4] establishes a benchmark for relative safety assessment. The compound's lack of teratogenic potential at clinically relevant concentrations makes it a suitable reference standard for developmental toxicology screening programs.

Regulatory Residue Monitoring and Food Safety Compliance

TCBZ-SO is a required analyte in validated LC-MS/MS methods for the determination of triclabendazole residues in bovine tissues [4]. The validated method achieves an LOQ of 0.01 mg/kg with recoveries of 81-102%, meeting Codex Alimentarius, EU, and Japanese MRL requirements [4]. Analytical reference standards of TCBZ-SO are essential for laboratories conducting regulatory monitoring of veterinary drug residues in food products.

Enantioselective Pharmacology and Chiral Method Development

The chiral sulfoxide center of TCBZ-SO enables enantioselective pharmacological investigations [4]. Research programs studying differential activity or disposition of sulfoxide enantiomers require enantiomerically pure or racemic TCBZ-SO reference materials. Chiral separation method development using Chiralpak AS-H or IF-3 stationary phases is directly supported by published protocols [4].

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